molecular formula C21H23N3O2S2 B2506644 N-(4-ethoxyphenyl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide CAS No. 701241-06-7

N-(4-ethoxyphenyl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide

カタログ番号: B2506644
CAS番号: 701241-06-7
分子量: 413.55
InChIキー: NSAZZXSGOVIXEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide is a structurally complex molecule featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene) substituted with a methyl group at position 5 and a sulfanylacetamide moiety at position 2. The acetamide group is further functionalized with a 4-ethoxyphenyl substituent.

特性

IUPAC Name

N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-3-26-15-10-8-14(9-11-15)24-18(25)12-27-20-19-16-6-4-5-7-17(16)28-21(19)23-13(2)22-20/h8-11H,3-7,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAZZXSGOVIXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-ethoxyphenyl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C₁₈H₁₉N₃O₂S₂
  • Molecular Weight : 365.48 g/mol
  • IUPAC Name : N-(4-ethoxyphenyl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide

The presence of sulfur and nitrogen in the structure suggests potential interactions with biological targets related to oxidative stress and inflammatory pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-ethoxyphenyl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation via cell cycle arrest.
  • Case Study : In vitro studies demonstrated that derivatives with similar scaffolds inhibited tumor growth in various cancer cell lines (e.g., breast and lung cancer) by inducing oxidative stress and disrupting mitochondrial function.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against both gram-positive and gram-negative bacteria:

  • Inhibition Studies : In vitro assays revealed that it inhibits bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity.
  • Case Study : A study on its derivatives reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.

Research Findings

Activity TypeMechanismReference
AnticancerInduction of apoptosis[PubChem]
AntimicrobialDisruption of cell wall synthesis[Ligand Expo]
Anti-inflammatoryInhibition of pro-inflammatory cytokines[Namiki]

科学的研究の応用

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step synthetic pathway involving the reaction of various precursors. The structure is characterized by its unique thia-diazatricyclo framework, which contributes to its biological activity. The synthesis typically involves:

  • Formation of the Diazatricyclo Core : This is achieved through cyclization reactions that introduce sulfur and nitrogen atoms into the ring structure.
  • Introduction of the Ethoxyphenyl Group : The ethoxy group enhances solubility and may improve biological activity.
  • Final Acetylation : The acetamide functionality is crucial for its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that N-(4-ethoxyphenyl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide exhibits significant anti-inflammatory properties. In silico studies using molecular docking have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .

Anticancer Activity

The compound has also shown promise in anticancer studies. For instance, preliminary evaluations indicate that it may inhibit the growth of various cancer cell lines through mechanisms that are yet to be fully elucidated. The presence of multiple functional groups allows for diverse interactions with cellular targets, potentially leading to apoptosis in cancer cells .

Case Studies

  • Inhibitory Effects on 5-Lipoxygenase : A study conducted on similar compounds demonstrated their ability to inhibit 5-lipoxygenase effectively, suggesting a pathway for developing new anti-inflammatory drugs .
  • Anticancer Efficacy : In a recent investigation involving related compounds, significant growth inhibition was observed in tumor cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . This highlights the potential of the compound in cancer therapeutics.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of N-(4-ethoxyphenyl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide can be contextualized by comparing it to related acetamide derivatives and sulfur-containing heterocycles described in the literature. Key comparisons are summarized below:

Physicochemical and Bioactive Properties

Critical Analysis of Evidence Gaps

Bioactivity Data: No explicit bioactivity data for the target compound are provided in the evidence, limiting direct comparisons with antimicrobial or enzyme-inhibition profiles of analogs like .

Synthetic Details : The synthesis route and yield for the target compound are unreported, unlike , which provides a detailed protocol.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: The synthesis involves multi-step reactions, starting with the preparation of the pyrimido[5,4-c][2,1]benzothiazin core. Key steps include introducing substituents (e.g., benzyl, chloro) and attaching the thioacetamide group. Optimization requires precise control of temperature (60–80°C), solvent selection (e.g., dichloromethane or THF), and reaction time (12–24 hours). Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity. Yield enhancement may involve catalyst screening (e.g., Pd-based catalysts for cross-coupling steps) .

Q. What spectroscopic techniques are essential for confirming structural integrity and purity?

  • Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions and bond connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfanyl, acetamide). High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Methodological Answer: Initial screening should include:

  • Antimicrobial Activity: Broth microdilution assays against Staphylococcus aureus (MIC determination).
  • Anticancer Potential: MTT assays on cancer cell lines (e.g., MCF-7).
  • Anti-inflammatory Activity: Inhibition of TNF-α or IL-6 in LPS-induced macrophages.
    Data should be normalized to positive controls (e.g., doxorubicin for anticancer assays) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinases or DNA topoisomerases. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Statistical analysis (e.g., PCA or Bayesian modeling) reconciles discrepancies between in vitro and in vivo results. Cross-validation with structural analogs (e.g., pyrimido-benzothiazin derivatives) clarifies structure-activity relationships .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer: Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Fluorescence quenching experiments quantify binding constants (Kd). X-ray crystallography or cryo-EM resolves enzyme-ligand co-structures. Isotopic labeling (e.g., ¹⁴C-acetamide) tracks metabolic pathways in cell lysates .

Q. How can AI-driven tools enhance experimental design for this compound’s derivatives?

  • Methodological Answer: Implement reaction prediction algorithms (e.g., IBM RXN for Chemistry) to propose novel derivatives. Use COMSOL Multiphysics with AI modules to simulate reaction kinetics and optimize conditions (e.g., solvent polarity, pH). Machine learning (TensorFlow) models trained on PubChem data predict bioactivity profiles, reducing trial-and-error synthesis .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer: Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Plasma protein binding assays (ultrafiltration) assess bioavailability. Metabolite identification uses hepatocyte incubations followed by UPLC-QTOF-MS. ROS scavenging assays (e.g., DCFH-DA probes) evaluate oxidative degradation pathways .

Key Methodological Recommendations

  • Synthetic Chemistry: Prioritize reaction condition optimization (solvent, catalyst) over stoichiometric excess to minimize byproducts .
  • Data Analysis: Use multivariate regression to correlate substituent electronegativity with bioactivity .
  • Safety Protocols: Adhere to Chemical Hygiene Plan guidelines (e.g., fume hood use for sulfanyl group handling) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。